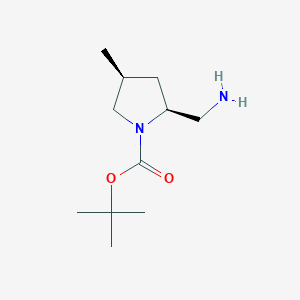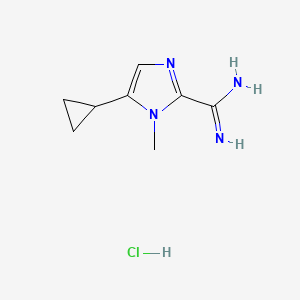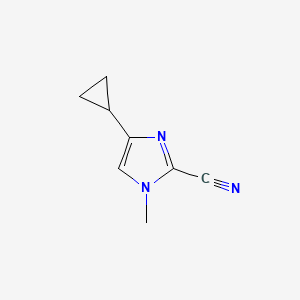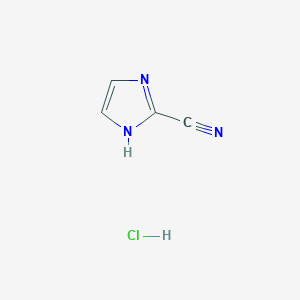
4-Cyclopropyl-3-fluoroaniline
Descripción general
Descripción
“4-Cyclopropyl-3-fluoroaniline” is a chemical compound with diverse applications in scientific research. It is a derivative of fluoroaniline, which is a colorless liquid and used as a precursor to various potential and real applications .
Synthesis Analysis
The synthesis of “4-Cyclopropyl-3-fluoroaniline” involves the reaction between 3-fluoroaniline and cyclopropylcarboxylic acid, in the presence of a catalyst, such as palladium or copper. This reaction results in the formation of a complex mixture of “4-Cyclopropyl-3-fluoroaniline” and other related compounds.
Molecular Structure Analysis
The molecular weight of “4-Cyclopropyl-3-fluoroaniline” is 151.18 . The IUPAC name for this compound is 4-cyclopropyl-3-fluoroaniline . The InChI code for this compound is 1S/C9H10FN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 .
Physical And Chemical Properties Analysis
“4-Cyclopropyl-3-fluoroaniline” is a solid at room temperature . It should be stored at -20°C . The physical form of this compound is described as a low-melt solid .
Aplicaciones Científicas De Investigación
Optical Imaging and Drug Delivery
A novel approach harnesses the intrinsic reactivity of cyanine chromophores, which are central to many optical imaging and drug delivery applications. These chromophores can undergo thermal and photochemical reactions, altering their properties significantly. By manipulating the cyanine chromophore, researchers have developed new probe molecules with promising features for complex imaging and drug delivery settings. This includes the creation of fluorophores resistant to thiol modification and with improved quantum yields, enhancing their utility in vivo imaging and potentially in the targeted delivery of therapeutics (Gorka, Nani, & Schnermann, 2018).
Chemical and Physiological Characterization
The development of new fluorescent dyes like fluo-4, which is structurally similar to fluo-3 but offers advantages such as greater absorption near 488 nm and brighter fluorescence emission, exemplifies the advancements in the field of chemical and physiological characterization. These dyes are crucial for quantifying cellular Ca2+ concentrations and are suitable for a variety of physiological studies, including those that require high-throughput screening assays (Gee et al., 2000).
Synthesis of Complex Molecules
The synthesis of fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropane compounds is an area of interest due to their potential applications in medicinal chemistry. These compounds can exhibit synergistic effects in terms of biological activity and metabolic profiles when incorporated into bioactive compounds. Research has been focused on developing new routes for the stereoselective synthesis of these building blocks, utilizing diazo-derived rhodium carbenes, zinc carbenoids, and biocatalytic methods. Such advancements could significantly impact the preparation of chiral building blocks for drug development (Pons et al., 2021).
Safety and Hazards
“4-Cyclopropyl-3-fluoroaniline” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, suggesting to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-cyclopropyl-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGDMIHKUNLGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-fluoroaniline | |
CAS RN |
1208083-48-0 | |
| Record name | 4-cyclopropyl-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)



![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)


![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)



![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)